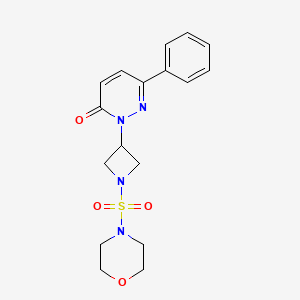
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyridazinone derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or proteins involved in the disease process. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to inhibit the replication of various viruses and fungi. In addition, the compound has been shown to have neuroprotective effects and may protect against neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research on 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one. One of the directions is to further investigate the mechanism of action of the compound. Understanding the molecular targets of the compound may help in the development of more effective therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route. Moreover, the compound may be studied in combination with other drugs to enhance its therapeutic effects. Finally, the compound may be studied for its potential use in other diseases such as autoimmune disorders and inflammation.
In conclusion, 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a promising compound with potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its anticancer, antiviral, and antifungal activities. The mechanism of action of the compound is not fully understood, but studies have suggested that it may inhibit specific enzymes or proteins involved in the disease process. The compound has various biochemical and physiological effects and may have neuroprotective effects. There are several future directions for the research on the compound, including investigating the mechanism of action, studying the pharmacokinetics and pharmacodynamics, and exploring its potential use in other diseases.
Synthesis Methods
The synthesis of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been reported using different methods. One of the commonly used methods involves the reaction of 2-chloro-6-phenylpyridazine-3-one with morpholine-4-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antifungal activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-(1-morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-17-7-6-16(14-4-2-1-3-5-14)18-21(17)15-12-20(13-15)26(23,24)19-8-10-25-11-9-19/h1-7,15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNCDROQYIAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)

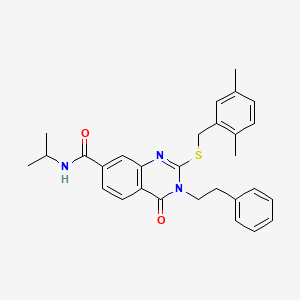

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)
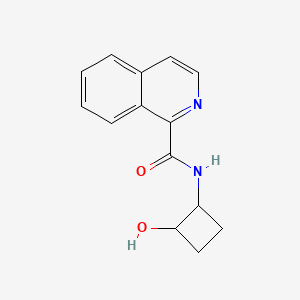
![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)

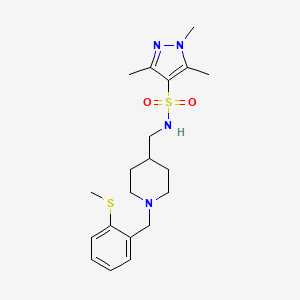
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)
![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)
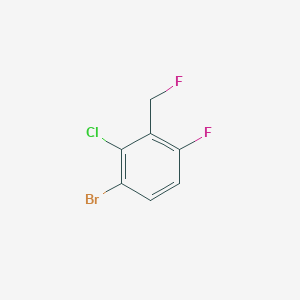
![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)